molecular formula C26H33N5O4 B2565060 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1324211-81-5

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2565060
CAS No.: 1324211-81-5
M. Wt: 479.581
InChI Key: YDNUTDBPEQZQMG-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via an ethyl chain to an oxalamide bridge. This bridge connects to a phenyl ring modified with a 2-oxopiperidin moiety.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-35-23-10-8-21(9-11-23)30-17-15-29(16-18-30)14-12-27-25(33)26(34)28-20-5-4-6-22(19-20)31-13-3-2-7-24(31)32/h4-6,8-11,19H,2-3,7,12-18H2,1H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNUTDBPEQZQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes piperazine and oxalamide functional groups. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of neurology and oncology. The unique combination of functional groups may enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H33N5O4C_{26}H_{33}N_{5}O_{4}, with a molecular weight of approximately 479.6 g/mol. The structure includes:

  • Piperazine moiety : Known for various pharmacological activities.
  • Oxalamide group : Associated with enhanced solubility and bioavailability.
  • 4-Methoxyphenyl substituent : Thought to improve lipophilicity and potentially influence receptor interactions.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antidepressant effects : Piperazine derivatives have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial properties : Some piperazine-based compounds have demonstrated efficacy against bacterial strains, suggesting potential as antibacterial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin and norepinephrine levels
AntitumorInhibition of cancer cell proliferation
AntimicrobialEfficacy against various bacterial strains

Study 1: Antidepressant Activity

A study explored the antidepressant potential of piperazine derivatives, including those similar to this compound. The results indicated significant improvement in depressive symptoms in animal models, attributed to increased serotonin levels in the brain.

Study 2: Antitumor Efficacy

In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 3: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, structural features suggest favorable absorption and distribution characteristics. The presence of the methoxy group is expected to enhance lipophilicity, potentially improving bioavailability.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in developing new pharmaceuticals. Research indicates that derivatives of piperazine often exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that compounds similar to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.

Case Study: Antitumor Efficacy

In an experimental study, a related oxalamide derivative was tested against MCF7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Induces cell cycle arrest at G2/M phase
HT-293.5Inhibition of cell proliferation

These findings suggest that modifications to the oxalamide structure could enhance antitumor efficacy.

Neuropharmacology

Given its structural similarities to known psychoactive compounds, this compound may also have implications in neuropharmacology. The piperazine component is known to interact with neurotransmitter systems, potentially leading to antidepressant effects.

Case Study: Neuropharmacological Assessment

Research on piperazine derivatives has indicated their capacity to modulate serotonin receptors:

Biological ActivityAssay TypeMechanism
Potential AntidepressantNeurotransmitter assaysModulation of serotonin receptors

Although specific receptor affinities for this compound are still under investigation, preliminary data suggest promising neuropharmacological properties.

Future Directions in Research

Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:

  • In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in biological activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications can enhance potency and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The oxopiperidinyl group (2-oxopiperidine) may undergo oxidation, though specific data for this compound is limited. Analogous systems use oxidizing agents like pyridinium chlorochromate (PCC) to oxidize alcohols or ketones.

Reduction Reactions

The oxalamide linkage or piperazine nitrogen atoms could be reduced using agents like lithium aluminum hydride (LiAlH4) to form amines, as observed in similar oxalamides.

Electrophilic Substitution

The aromatic rings (4-methoxyphenyl and phenyl groups) are susceptible to electrophilic substitution. Catalysts like aluminum chloride (AlCl3) may facilitate such reactions.

Hydrolysis

The oxalamide group could hydrolyze under acidic or basic conditions to form carboxylic acids or amides, a common pathway in peptide derivatives .

Reagents and Conditions

Reaction Type Reagents Conditions
OxidationPCCMild acidic conditions, dichloromethane
ReductionLiAlH4Anhydrous ether, reflux
Amide CouplingOxalyl chloride, DMFRoom temperature, catalytic Hünig’s base
AlkylationTetrabutylammonium bromide, K2CO3Acetone, reflux

Key Stability and Reactivity Considerations

  • Piperazine Moiety : Basic nitrogen atoms may react with electrophiles, requiring protection during synthesis .

  • Oxopiperidinyl Group : The ketone functionality is reactive toward nucleophilic addition or enolate formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Selectivity

The compound’s structural analogues often vary in substituents on the piperazine ring, linker groups, or terminal aromatic systems. Key comparisons include:

Compound Core Structure Substituents Primary Target Potency (IC50/Ki)
Target Compound Piperazine + oxalamide 4-Methoxyphenyl, 2-oxopiperidinylphenyl Hypothesized D3/H4 Not reported
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Piperazine + pentanamide 2,4-Dichlorophenyl, pyridinylphenyl Dopamine D3 IC50 = 12 nM
N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin (4) Piperazine + pyridinylamin 4-Methoxybenzyl Dual H1/H4 receptors H1 Ki = 8 nM; H4 Ki = 34 nM

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenyl group may enhance selectivity for serotonin or dopamine receptors compared to the electron-withdrawing 2,4-dichlorophenyl group in 7o , which is associated with high D3 affinity .
  • Terminal Group Impact : The 2-oxopiperidinylphenyl moiety may confer metabolic stability compared to the pyridinylphenyl group in 7o , which could influence pharmacokinetics .
Pharmacological Profile

While 7o demonstrates nanomolar potency at dopamine D3 receptors, the target compound’s lack of a pyridinyl group and inclusion of a 2-oxopiperidinylphenyl system may shift its selectivity toward histamine receptors, as seen in Compound 4 . However, the oxalamide linker differentiates it from Compound 4, which uses a pyridin-2-amin group for H1/H4 binding.

Research Findings and Hypotheses

  • Receptor Binding: Molecular modeling suggests the 4-methoxyphenyl group in the target compound may engage in hydrophobic interactions with dopamine D3 receptors, while the 2-oxopiperidinylphenyl group could mimic endogenous ligand conformations .
  • Metabolic Stability : The oxalamide bridge may reduce susceptibility to enzymatic degradation compared to ester or amide linkers in analogues like 7o .
  • Contradictions : highlights dichlorophenyl-piperazine derivatives as D3-selective, whereas emphasizes methoxybenzyl-piperazine systems for histamine receptors. This suggests the target compound’s pharmacological profile remains ambiguous without direct assay data .

Q & A

Q. What validation steps ensure reproducibility in synthetic protocols across labs?

  • Methodological Answer : Detailed reporting of reaction parameters (temperature, solvent grade, catalyst batch) and third-party replication via open-access platforms (e.g., Protocols.io ) mitigate variability. advocates for critical analysis of prior methodologies to refine protocols .

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